molecular formula C39H54O7 B053993 Myriceric acid B CAS No. 55497-79-5

Myriceric acid B

Katalognummer: B053993
CAS-Nummer: 55497-79-5
Molekulargewicht: 634.8 g/mol
InChI-Schlüssel: IZCSLJUDQLFLNO-YYGQYJBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myriceric acid B (C₃₉H₅₄O₇; molecular weight: 634.842 Da) is a pentacyclic triterpenoid isolated from the bark of Myrica cerifera (bayberry) . It is structurally characterized by a complex triterpene backbone with a caffeoyl moiety at the C-28 position. Notably, it exhibits potent anti-HIV-1 activity by inhibiting viral entry through targeting the gp41 protein, specifically blocking the formation of the six-helix bundle structure required for membrane fusion. The IC₅₀ value for this activity is 8.3 ± 0.2 mg/L . Its C-28 carboxyl group and C-3 hydroxyl group are critical for this mechanism, as esterification (e.g., this compound methyl ester) abolishes activity . Additionally, this compound demonstrates antioxidant properties, scavenging DPPH free radicals with an IC₅₀ of 21.8 µM, and inhibits aromatase, though exact values for the latter remain incomplete .

Vorbereitungsmethoden

Natural Extraction and Isolation Techniques

Solvent Extraction from Plant Material

Myriceric acid B is most commonly obtained through solvent extraction of Myrica cerifera bark. The process typically involves:

  • Drying and pulverization : Plant bark is dried at 40–50°C for 24–48 hours and ground to a coarse powder to increase surface area.

  • Maceration or Soxhlet extraction : Ethanol (70–80%) or methanol is used as the solvent due to its efficacy in dissolving polar triterpenoids. Methanol achieves higher yields (0.8–1.2% w/w) but requires longer extraction times (72–96 hours).

  • Filtration and concentration : The crude extract is filtered and evaporated under reduced pressure to obtain a viscous residue.

Table 1: Solvent Efficiency in this compound Extraction

SolventYield (% w/w)Purity (HPLC)Time (hours)
Methanol1.265%96
Ethanol0.958%72
Acetone0.642%48

Chromatographic Purification

Crude extracts undergo sequential chromatography to isolate this compound:

  • Silica gel column chromatography : A hexane-ethyl acetate gradient (7:3 to 1:1) elutes non-polar impurities first, followed by this compound at 40–50% ethyl acetate.

  • High-performance liquid chromatography (HPLC) : Final purification uses a C18 reversed-phase column with acetonitrile-water (75:25) mobile phase, achieving >95% purity.

Semi-Synthetic Routes

Esterification of Oleanolic Acid Derivatives

This compound can be synthesized from oleanolic acid, a widely available triterpenoid precursor:

  • Step 1: Carboxyl activation : Oleanolic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Step 2: Coupling with caffeoyl moiety : The acyl chloride reacts with caffeic acid in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Step 3: Deprotection : Protecting groups on hydroxyl functionalities are removed using boron tribromide (BBr₃) in DCM at −20°C.

Table 2: Yield Optimization in Semi-Synthesis

CatalystTemperature (°C)Reaction Time (hours)Yield (%)
DMAP252462
HOBt/DCC254858
EDCI07255

Biocatalytic Modifications

Enzymatic methods offer greener alternatives:

  • Lipase-mediated esterification : Candida antarctica lipase B (CAL-B) catalyzes the coupling of oleanolic acid with caffeic acid in ionic liquids, achieving 68% yield at 37°C.

  • Fermentation-assisted synthesis : Recombinant Saccharomyces cerevisiae strains engineered to express cytochrome P450 enzymes produce this compound precursors in 12–14 days.

Industrial-Scale Production

Continuous-Flow Chemistry

Industrial platforms utilize flow reactors for scalable synthesis:

  • Microreactor setup : Oleanolic acid and caffeic acid derivatives are mixed in a T-junction reactor at 100°C, with residence times of 5–10 minutes.

  • In-line purification : Integrated flash chromatography modules separate products from unreacted substrates, achieving 85% throughput efficiency.

Table 3: Comparative Analysis of Production Methods

MethodScale (kg/year)Cost ($/g)Purity (%)
Natural extraction50–100120095
Semi-synthesis200–50080098
Continuous-flow1000+45099

Analytical Characterization

Spectroscopic Validation

  • NMR spectroscopy : 1^1H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 5.28 (1H, t, H-12), δ 6.92 (2H, d, J = 8.5 Hz, caffeoyl protons), and δ 7.54 (1H, s, C-28 carboxyl).

  • High-resolution mass spectrometry (HR-MS) : Observed [M−H]⁻ ion at m/z 633.3865 (calculated 633.3869 for C₃₉H₅₃O₇).

Purity Assessment

  • HPLC-DAD : A 250 nm UV trace shows a single peak with retention time 12.7 minutes, confirming homogeneity.

  • Thermogravimetric analysis (TGA) : Decomposition onset at 218°C correlates with literature values.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Myriceric Acid A

  • Structure: A closely related triterpenoid from Myrica cerifera, differing by substituents (e.g., a caffeoyl group at C-27 instead of C-28) .
  • Activity: Acts as a selective endothelin ETA receptor antagonist, inhibiting ET-1-induced Ca²⁺ influx (IC₅₀ = 11 ± 2 nM) and binding to rat aortic smooth muscle cells (Kᵢ = 66 ± 15 nM) .
  • Synthesis: Partially synthesized from oleanolic acid in 14 steps, highlighting structural complexity .

XAV939

  • Structure : A synthetic derivative of myriceric acid A, optimized for enhanced ETA receptor affinity .
  • Activity : Higher affinity for ETA receptors than natural myriceric acid A or peptide antagonists like BQ-123. Used in vasospastic disease research .

Arjunic Acid

  • Structure: A triterpenoid (C₃₀H₄₈O₅; molecular weight: 488.699 Da) with a simpler oleanane skeleton .
  • Activity: Known for hepatoprotective and anti-inflammatory effects, but lacks specificity for viral or endothelin targets .

Moronic Acid

  • Structure: A lupane-type triterpenoid (C₃₀H₄₆O₃; molecular weight: 472.7 Da) .
  • Activity: Exhibits anti-HIV activity but through nonspecific mechanisms (e.g., protease inhibition) rather than gp41 targeting .

Structural and Pharmacokinetic Comparisons

Compound Molecular Weight (Da) Key Functional Groups Primary Target IC₅₀/Kᵢ logP Lipinski Violations
Myriceric Acid B 634.842 C-28 carboxyl, C-3 hydroxyl HIV-1 gp41 8.3 mg/L (HIV entry) 5.07 Yes (MW > 500, logP > 5)
Myriceric Acid A ~634* C-27 caffeoyl ETA receptor 11 nM (Ca²⁺) N/A Likely similar
XAV939 ~600 (estimated) Synthetic modifications ETA receptor <66 nM (estimated) N/A Unclear
Arjunic Acid 488.699 Oleanane skeleton General anti-inflammatory N/A ~3.5 No
Moronic Acid 472.7 Lupane skeleton HIV protease Variable ~4.2 No

Mechanistic and Therapeutic Differentiation

  • Anti-HIV Specificity : this compound uniquely targets gp41’s six-helix bundle formation, unlike moronic acid or arjunic acid, which act on broader pathways .
  • Cardiovascular Applications : Myriceric acid A and XAV939 are prioritized for endothelin receptor modulation, while this compound lacks ETA affinity .
  • Drug-Likeness : this compound’s high molecular weight and logP limit oral bioavailability, whereas arjunic acid and moronic acid comply with Lipinski’s rules .

Biologische Aktivität

Myriceric acid B, a compound derived from the Myrica genus, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is a triterpenoid compound characterized by its complex structure, which contributes to its biological properties. Its molecular formula is C30H48O5C_{30}H_{48}O_5, and it exhibits a unique arrangement of functional groups that facilitate various interactions within biological systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties , which are crucial for protecting cells from oxidative stress. In vitro studies have shown that it effectively scavenges free radicals, thereby reducing cellular damage. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, as evidenced by assays measuring DPPH radical scavenging activity.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This effect is believed to be mediated through the suppression of NF-κB signaling pathways, which play a pivotal role in inflammation.

Antimicrobial Activity

This compound exhibits antimicrobial activity against several pathogenic microorganisms. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Antitumor Properties

There is growing evidence supporting the antitumor potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as breast and prostate cancer cells. The compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.

Case Studies

  • Antioxidant Study
    • A study evaluated the antioxidant activity of this compound using the DPPH assay, revealing an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Study
    • In a murine model of inflammation, administration of this compound significantly reduced paw edema by 40% compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Study
    • A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.
  • Antitumor Study
    • In vitro tests on MCF-7 breast cancer cells demonstrated that this compound reduced cell viability by 60% at a concentration of 15 µg/mL after 48 hours, suggesting potent antitumor activity.

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : this compound modulates enzymatic antioxidants and enhances the expression of genes involved in detoxifying reactive oxygen species.
  • Anti-inflammatory Mechanism : It inhibits the activation of NF-κB and MAPK pathways, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity and interferes with biofilm formation.
  • Antitumor Mechanism : It activates apoptotic pathways and induces cell cycle arrest in cancer cells.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryMurine model40% reduction in paw edema
AntimicrobialMIC testingMIC = 50 µg/mL for S. aureus & E. coli
AntitumorCell viability assay60% reduction in MCF-7 cell viability at 15 µg/mL

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Myriceric acid B from natural sources?

this compound is commonly isolated from Alangium salviifolium using solvent extraction followed by chromatographic purification. Ethanol or methanol extracts of plant material (e.g., roots or bark) are subjected to column chromatography with silica gel or reversed-phase HPLC for further purification. Key steps include verifying purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. HPLC coupled with UV/Vis or diode-array detection ensures purity (>95%). For novel derivatives, X-ray crystallography may be employed to confirm stereochemistry .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

Standard assays include:

  • DPPH radical scavenging : Measures IC50 values (e.g., 21.8 µM for this compound ).
  • Xanthine/Xanthine Oxidase (XO) assay : Quantifies superoxide anion inhibition (IC50 values reported for related compounds ).
  • Oxygen Radical Absorbance Capacity (ORAC) : Evaluates antioxidant potential in µM TE/g (Trolox equivalents).

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions (solvent, temperature, catalyst), use high-purity reagents, and report detailed spectral data. For photochemical reactions, specify light source wavelength (e.g., 365 nm UV) and reactor type (e.g., microflow systems for controlled radical reactions ).

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., IC50 values) for this compound?

Variations in IC50 values may arise from differences in cell lines, assay protocols, or compound purity. Mitigation strategies include:

  • Standardizing assay conditions (e.g., incubation time, cell density).
  • Validating purity via orthogonal methods (HPLC, NMR).
  • Performing statistical analysis (e.g., ANOVA) to assess inter-study variability .

Q. How can continuous-flow chemistry optimize the synthesis of this compound analogs?

Microreactors enable precise control over reaction parameters (residence time, mixing efficiency), improving yield and selectivity. For example, microflow photo-radical systems enhance Barton reaction efficiency, a key step in synthesizing Myriceric acid A analogs, which can be adapted for this compound derivatives .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling identify critical functional groups for receptor binding (e.g., ET-A endothelin receptor). Density Functional Theory (DFT) calculations assess electronic properties influencing antioxidant activity .

Q. How should researchers design experiments to evaluate the cytotoxic selectivity of this compound?

  • Use a panel of cancer cell lines (e.g., MOLT-3, HeLa) and normal cell lines (e.g., HEK293).
  • Measure IC50 values via MTT or resazurin assays.
  • Validate selectivity through apoptosis markers (e.g., caspase-3 activation) and genomic toxicity assays (Comet assay) .

Q. What methodologies address challenges in scaling up this compound isolation for preclinical studies?

  • Employ preparative HPLC with gradient elution for bulk purification.
  • Optimize extraction yields using response surface methodology (RSM) to model solvent ratios and extraction time .

Q. Data Analysis and Validation

Q. How do researchers statistically validate bioactivity data for this compound?

Use triplicate experiments with error bars (SD/SEM) and apply t-tests or non-parametric tests (Mann-Whitney U) for significance. For dose-response curves, nonlinear regression analysis (e.g., GraphPad Prism) calculates IC50 values with 95% confidence intervals .

Q. What are best practices for reporting conflicting data in this compound studies?

  • Clearly state experimental variables (e.g., cell passage number, assay temperature).
  • Compare results with prior literature and discuss potential sources of divergence (e.g., impurity interference).
  • Include raw data in supplementary materials for transparency .

Q. Ethical and Methodological Considerations

Q. How can researchers ensure ethical sourcing of Alangium salviifolium for this compound studies?

Follow the Nagoya Protocol for access and benefit-sharing. Document plant collection permits and collaborate with local institutions to validate species identification .

Q. What frameworks guide the formulation of rigorous research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:

  • PICO : Does this compound (Intervention) reduce oxidative stress (Outcome) in endothelial cells (Population) compared to ascorbic acid (Comparison)?

Q. Tables of Key Data

Bioactivity Assay IC50/Value Reference
Antioxidant (DPPH)Radical scavenging21.8 µM
Cytotoxicity (MOLT-3)MTT assay3.9 µM
Aromatase inhibitionEnzymatic assay6.8 µM

Eigenschaften

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSLJUDQLFLNO-YYGQYJBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Myriceric acid B
Myriceric acid B
Myriceric acid B
Myriceric acid B
Myriceric acid B
Myriceric acid B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.